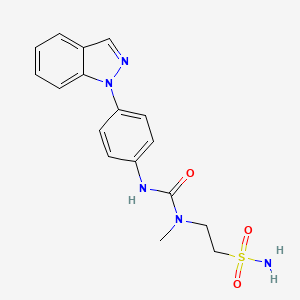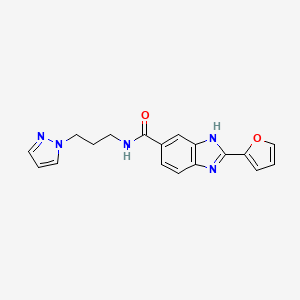![molecular formula C14H11IN6O B7434413 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7434413.png)
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide, also known as JAK inhibitor, is a chemical compound that has been studied for its potential use in treating various diseases. This compound is a type of kinase inhibitor that targets the Janus kinase (JAK) family of enzymes. JAK inhibitors have been shown to have potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other disorders.
Mechanism of Action
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors work by blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, which are involved in the signaling pathways that lead to inflammation and cell growth. 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes are activated by cytokines, which are signaling molecules that are produced by immune cells in response to infection or injury. When 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes are activated, they phosphorylate (add a phosphate group to) downstream signaling molecules, which leads to the activation of transcription factors and the expression of genes involved in inflammation and cell growth.
By blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors prevent the downstream signaling pathways that lead to inflammation and cell growth. This can help to reduce chronic inflammation and slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors vary depending on the specific compound and the disease being treated. In general, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors have been shown to reduce inflammation and slow or stop the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors is that they can be used to selectively target specific 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, which can help to minimize side effects. However, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors can also have off-target effects, which can lead to unintended side effects. Additionally, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors can be expensive to produce and may not be effective in all patients.
List of
Future Directions
1. Development of more selective 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors that target specific 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes.
2. Investigation of the potential use of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors in the treatment of other diseases, such as multiple sclerosis and lupus.
3. Exploration of combination therapies that include 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors and other drugs.
4. Development of biomarkers to predict which patients are most likely to respond to 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitor therapy.
5. Investigation of the long-term safety and efficacy of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitor therapy.
Synthesis Methods
The synthesis of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide involves several steps. The starting material is 4-(pyrimidin-2-ylamino)benzoic acid, which is then reacted with 4-bromoaniline to form 4-(4-bromoanilino)benzoic acid. This intermediate is then reacted with 5-iodopyrazole-4-carboxylic acid to form the final product.
Scientific Research Applications
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors have been studied extensively for their potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These diseases are characterized by an overactive immune system, which can lead to chronic inflammation and tissue damage. 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors work by blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, which are involved in the signaling pathways that lead to inflammation.
In addition to their use in autoimmune diseases, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors have also shown promise in the treatment of certain types of cancer. 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes are involved in the signaling pathways that promote cell growth and division, and mutations in these enzymes have been linked to the development of certain types of cancer. By blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors may be able to slow or stop the growth of cancer cells.
properties
IUPAC Name |
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN6O/c15-12-11(8-18-21-12)13(22)19-9-2-4-10(5-3-9)20-14-16-6-1-7-17-14/h1-8H,(H,18,21)(H,19,22)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHGDDGROQWSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)NC(=O)C3=C(NN=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)

![3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7434352.png)

![Dimethyl 4-[4-[2-(carbamoylamino)propan-2-yl]triazol-1-yl]cyclohexane-1,1-dicarboxylate](/img/structure/B7434370.png)
![methyl 6-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carbonyl]amino]pyridine-3-carboxylate](/img/structure/B7434377.png)
![(1S,2S,4R)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7434381.png)
![2-acetamido-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7434396.png)
![Methyl 2-bromo-4-[[5-(oxolan-2-yl)oxolane-2-carbonyl]amino]benzoate](/img/structure/B7434399.png)
![methyl 5-chloro-2-[[2-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-oxoacetyl]amino]benzoate](/img/structure/B7434407.png)
![N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)
